

A Comprehensive Technical Guide to **cis-ent-Tadalafil**

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Compound of Interest

Compound Name: **cis-ent-Tadalafil**

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For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth technical overview of **cis-ent-Tadalafil**, a significant stereoisomer of the phosphodiesterase type 5 (PDE5) inhibitor, Tadalafil. It covers the molecule's chemical structure, physicochemical properties, mechanism of action, and a representative synthetic pathway, designed to be a valuable resource for professionals in the field of drug discovery and development.

Chemical Structure and Physicochemical Properties

cis-ent-Tadalafil is the (6S,12aR)-diastereomer of Tadalafil. Tadalafil itself, marketed as Cialis, is the (6R,12aR)-diastereomer and is well-known for its therapeutic effects.^{[1][2]} The stereochemistry at the 6 and 12a positions is crucial for its biological activity. The designation "cis" refers to the relative orientation of the substituents on the hexahydropyrazino[1',2':1,6]pyrido[3,4-b]indole ring system, while "ent" denotes its enantiomeric relationship at one of the chiral centers relative to the main drug.

Chemical Identifiers:

- IUPAC Name: (6S,12aR)-6-(1,3-Benzodioxol-5-yl)-2-methyl-2,3,6,7,12,12a-hexahydropyrazino[1',2':1,6]pyrido[3,4-b]indole-1,4-dione
- Synonyms: Tadalafil EP Impurity C, (6S,12aR)-Tadalafil

- CAS Number: 171596-28-4
- InChI Key: WOXKDUGGOYFFRN-IERDGZPVSA-N
- SMILES: CN1CC(=O)N2--INVALID-LINK--C1=O

The key physicochemical and pharmacological properties of **cis-ent-Tadalafil** are summarized in the table below.

Property	Value	Reference
Molecular Formula	C ₂₂ H ₁₉ N ₃ O ₄	[3]
Molecular Weight	389.40 g/mol	[3]
Accurate Mass	389.1376	[3]
Physical Form	White/Off-White Solid	[3]
Purity (Typical)	>95% (by HPLC)	[3]
PDE5 Inhibitory Activity (IC ₅₀)	5 nM	[4][5]

It is critical to distinguish **cis-ent-Tadalafil** ((6S,12aR)) from other stereoisomers. The commercially available drug, Tadalafil, is the (6R,12aR) isomer, which is also a potent PDE5 inhibitor.[6] In contrast, the (6S,12aS) isomer, also known as ent-Tadalafil, is reported to be inactive.[3] The trans-diastereomers, (6R,12aS) and (6S,12aR), also exhibit different activity profiles, with some reports indicating that the (-)-trans-Tadalafil isomer retains some PDE5 inhibitory activity.[7][8]

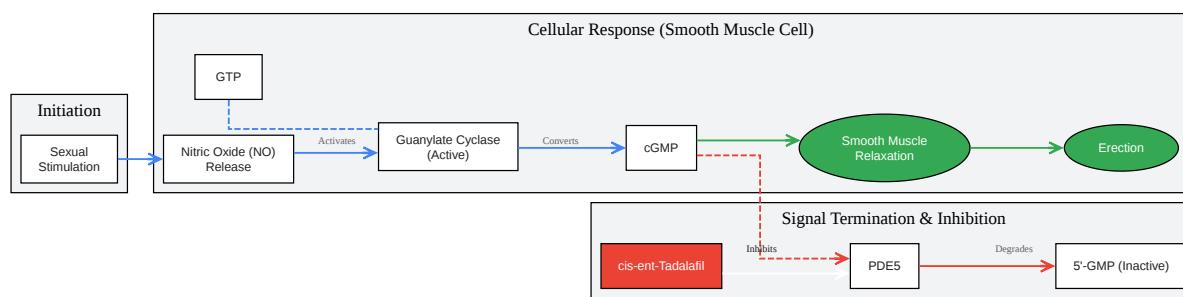
Mechanism of Action: PDE5 Inhibition

cis-ent-Tadalafil, like Tadalafil, is a potent and selective inhibitor of phosphodiesterase type 5 (PDE5).[4][5] The mechanism of action is centered on the nitric oxide (NO)/cyclic guanosine monophosphate (cGMP) signaling pathway, which is fundamental to the process of penile erection.

Signaling Pathway Overview:

- Initiation: Sexual stimulation triggers the release of nitric oxide (NO) from nerve endings and endothelial cells in the corpus cavernosum of the penis.
- Enzyme Activation: NO diffuses into smooth muscle cells and activates the enzyme guanylate cyclase.
- Second Messenger Production: Guanylate cyclase catalyzes the conversion of guanosine triphosphate (GTP) to cyclic guanosine monophosphate (cGMP).
- Physiological Effect: Increased levels of cGMP lead to the relaxation of smooth muscle cells in the corpus cavernosum and penile arteries. This relaxation allows for increased blood flow into the penis, resulting in an erection.
- Termination: The enzyme PDE5 specifically hydrolyzes cGMP to the inactive 5'-GMP, terminating the signal and causing the erection to subside.
- Inhibitor Action: By competitively inhibiting PDE5, **cis-ent-Tadalafil** prevents the degradation of cGMP. This enhances and prolongs the smooth muscle relaxation and increased blood flow, thereby facilitating erectile function in the presence of sexual stimulation.

The following diagram illustrates this critical signaling pathway.



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Mechanism of Action of **cis-ent-Tadalafil** via PDE5 Inhibition.

Experimental Protocols: Synthesis of Tadalafil Stereoisomers

The synthesis of Tadalafil and its stereoisomers, including **cis-ent-Tadalafil**, is most commonly achieved via a multi-step process centered around the Pictet-Spengler reaction. This reaction forms the key tetracyclic β -carboline core of the molecule. The choice of starting materials, particularly the chirality of the tryptophan derivative, dictates the final stereochemistry.

Representative Synthetic Protocol:

The synthesis can be broadly divided into three key stages:

- Formation of the Tetrahydro- β -carboline Intermediate (Pictet-Spengler Reaction)
- Acylation of the Secondary Amine
- Piperazinedione Ring Formation (Cyclization)

Step 1: Pictet-Spengler Reaction

- Objective: To condense D-tryptophan methyl ester with piperonal to form the *cis* and *trans* diastereomers of methyl 1-(1,3-benzodioxol-5-yl)-2,3,4,9-tetrahydro-1*H*-pyrido[3,4-*b*]indole-3-carboxylate.
- Reagents:
 - D-Tryptophan methyl ester hydrochloride
 - Piperonal (1,3-Benzodioxole-5-carboxaldehyde)
 - Acid catalyst (e.g., trifluoroacetic acid (TFA), hydrochloric acid)
 - Solvent (e.g., dichloromethane (DCM), isopropanol, sulfolane)

- Procedure:
 - D-tryptophan methyl ester hydrochloride and piperonal are suspended in the chosen solvent.
 - The acid catalyst is added, and the mixture is stirred at a controlled temperature (conditions can range from -25°C to reflux, depending on the catalyst and solvent system).
 - The reaction progress is monitored by a suitable technique (e.g., TLC or HPLC). The reaction typically yields a mixture of cis and trans diastereomers.
 - The desired cis-isomer can often be selectively precipitated as its hydrochloride salt, or the mixture can be carried forward to the next step followed by chromatographic separation. The diastereomeric ratio is highly dependent on the reaction conditions.

Step 2: Acylation with Chloroacetyl Chloride

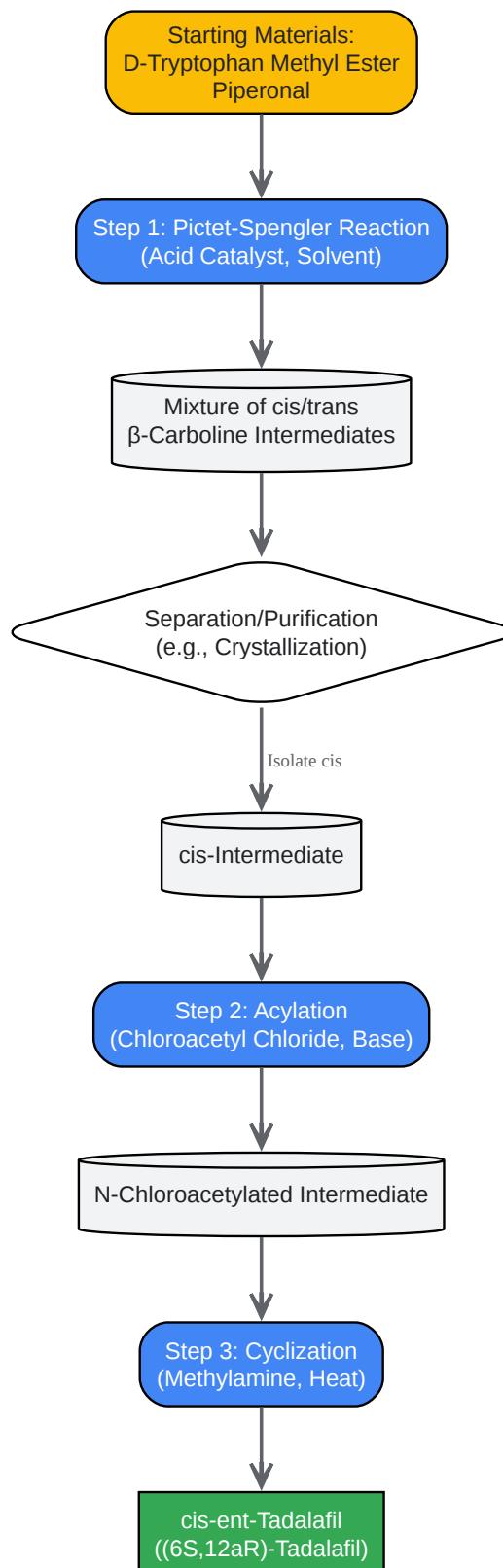
- Objective: To acylate the secondary amine of the β -carboline intermediate.
- Reagents:
 - cis-Tetrahydro- β -carboline intermediate from Step 1
 - Chloroacetyl chloride
 - Base (e.g., sodium bicarbonate)
 - Solvent (e.g., chloroform, DCM)
- Procedure:
 - The cis-intermediate is dissolved or suspended in the solvent.
 - An aqueous solution of a base is added, followed by the dropwise addition of chloroacetyl chloride at a low temperature (e.g., 0-5°C).
 - The reaction is stirred until completion.

- The organic layer is separated, washed, dried, and the solvent is evaporated to yield the N-chloroacetylated product.

Step 3: Cyclization with Methylamine

- Objective: To form the final piperazinedione ring structure.
- Reagents:
 - N-chloroacetylated intermediate from Step 2
 - Methylamine (solution in a solvent like methanol or THF)
 - Solvent (e.g., methanol, chloroform)
- Procedure:
 - The product from Step 2 is dissolved in the solvent.
 - An excess of methylamine solution is added.
 - The mixture is heated (e.g., to 50°C or reflux) for several hours until the cyclization is complete.
 - Upon cooling, the product, a specific stereoisomer of Tadalafil, crystallizes from the solution. It can then be collected by filtration, washed, and dried.

The following diagram outlines this general experimental workflow.

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General synthetic workflow for Tadalafil stereoisomers.

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